molecular formula C8H8F3NO2 B8230654 2-Amino-5-(trifluoromethoxy)benzyl alcohol

2-Amino-5-(trifluoromethoxy)benzyl alcohol

Cat. No.: B8230654
M. Wt: 207.15 g/mol
InChI Key: LZVLWVPGKIYASZ-UHFFFAOYSA-N
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Description

2-Amino-5-(trifluoromethoxy)benzyl alcohol is an organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(trifluoromethoxy)benzyl alcohol typically involves the introduction of the trifluoromethoxy group onto a benzyl alcohol derivative. One common method includes the nucleophilic aromatic substitution reaction where a suitable precursor, such as 2-nitro-5-(trifluoromethoxy)benzyl alcohol, is reduced to the corresponding amino compound using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H₂) under mild conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The nitro precursor can be reduced to the amino compound using hydrogenation techniques.

    Substitution: The amino group can undergo various substitution reactions, including acylation and alkylation, to form amides or secondary amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine (Et₃N).

Major Products:

    Oxidation: 2-Amino-5-(trifluoromethoxy)benzaldehyde or 2-Amino-5-(trifluoromethoxy)benzoic acid.

    Reduction: this compound.

    Substitution: Various amides or secondary amines depending on the substituents used.

Scientific Research Applications

2-Amino-5-(trifluoromethoxy)benzyl alcohol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-Amino-5-(trifluoromethoxy)benzyl alcohol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.

Comparison with Similar Compounds

  • 2-Amino-5-(trifluoromethoxy)benzoic acid
  • 2-Amino-4-(trifluoromethoxy)benzyl alcohol
  • 2-Amino-5-(trifluoromethyl)benzyl alcohol

Comparison: 2-Amino-5-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both an amino group and a trifluoromethoxy group on the benzyl alcohol framework. This combination imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and enhanced stability, which may not be present in similar compounds. The trifluoromethoxy group, in particular, is known for its ability to improve the bioavailability and metabolic stability of pharmaceutical compounds, making this compound a valuable compound in drug development.

Properties

IUPAC Name

[2-amino-5-(trifluoromethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c9-8(10,11)14-6-1-2-7(12)5(3-6)4-13/h1-3,13H,4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVLWVPGKIYASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 2-(hydroxymethyl)-4-(trifluoromethoxy)phenylcarbamate (19.3 g, 62.9 mmol) in dioxane (100 mL) was treated with a 4 N solution of HCl in dioxane (126 mL, 504 mmol HCl), and the mixture was stirred overnight. The solution was concentrated in-vacuo, the residue was partitioned between ethyl acetate (200 mL) and saturated sodium bicarbonate (200 mL), and the mixture was stirred until gas evolution had ceased. The layers were separated, the organic phase was washed with saturated sodium bicarbonate (100 mL), water (100 mL), brine (100 mL), dried over sodium sulfate, and concentrated in-vacuo to yield 12.3 g of a pale yellow oil, which was used as-is in the next step. 1H NMR (400 MHz, DMSO) δ ppm 4.36 (m, 2 H) 5.14 (m, 3 H) 6.64 (d, J=8.79 Hz3, 1 H) 6.92 (dd, J=8.79, 2.64 Hz, 1 H) 7.06 (s, 1 H).
Name
tert-butyl 2-(hydroxymethyl)-4-(trifluoromethoxy)phenylcarbamate
Quantity
19.3 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
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100 mL
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solvent
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126 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The 2-amino-5-trifluoromethoxybenzoic acid (2.0 g, 9.0 mmol) in tetrahydrofuran (20 mL) was added dropwise to borane methyl sulfide complex (1.5 mL, 15.0 mmol) in tetrahydrofuran (5 mL). The reaction was refluxed overnight and allowed to cool. A solution of 30% aqueous hydrogen peroxide (0.5 mL), 2.5 N sodium hydroxide (0.5 mL) and water (10 mL) was added drop-wise and the reaction stirred 0.5 hours. After diluting with diethyl ether (50 mL), the organic layer was washed with 0.1 M aqueous sodium meta-bisulfite (2×10 mL) and 2.5 N aqueous sodium hydroxide (2×10 mL). The organic layer was diluted further with hexanes (50 mL) and washed with brine (2×20 mL), dried over anhydrous Na2SO4, and concentrated in vacuo leaving an amber oil (1.9 g) which solidified. The solid was recrystallized from ethyl acetate-hexanes to afford the 2-amino-5-trifluoromethoxybenzyl alcohol as a light amber solid (1.44 g, 77%): mp 75.9–77.6° C. 1H NMR (CDCl3, 300 MHz) 7.00 (m, 2H), 6.65 (d, 1H, J=8.0 Hz), 4.05 (s, 2H), 3.25 (brs, 3H). ESHRMS m/z 208.0592 (M+H+, Calc'd 208.0585). Anal. Calc'd for CH8NO2F3: C, 46.39; H, 3.89; N, 6.76. Found: C, 46.61; H, 3.79; N, 6.71.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
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Name

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